

Adrixetinib (Q702): A Preclinical Technical Guide

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Compound of Interest

Compound Name: *Adrixetinib*

Cat. No.: *B10856184*

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Introduction

Adrixetinib (formerly Q702) is an orally bioavailable, selective small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).^[1] These kinases are key players in tumor progression, immune evasion, and drug resistance.^{[1][2][3]} Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family, are implicated in promoting tumor cell survival, proliferation, invasion, and metastasis, while also contributing to an immunosuppressive tumor microenvironment (TME).^{[1][3][4]} CSF1R is crucial for the differentiation and function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which dampen anti-tumor immune responses.^{[2][5]} By simultaneously inhibiting these three targets, **Adrixetinib** aims to remodel the TME from an immunosuppressive to an immune-stimulatory state, thereby enhancing anti-tumor immunity and potentially overcoming resistance to other therapies, including immune checkpoint inhibitors.^{[2][4][5][6]}

This technical guide provides a comprehensive overview of the preclinical research findings for **Adrixetinib**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of **Adrixetinib**, demonstrating its potency and efficacy in various assays and models.

Table 1: In Vitro Kinase Inhibition

Target Kinase	IC50 (nM)	Assay Type
Axl	0.3	Kinase-domain binding-based assay
Mer	0.8	Kinase-domain binding-based assay
CSF1R	8.7	Kinase-domain binding-based assay
Data sourced from a kinase-domain binding-based assay assessing the inhibitory activity of Adrixetinib. [7]		

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

Tumor Model	Treatment Group	Dosing	Tumor Growth Inhibition (%)	Key Findings
CT26 (colorectal carcinoma)	Adrixetinib	Not Specified	Significant	Remodeling of the TME towards immune stimulation.
MC38 (colon adenocarcinoma)	Adrixetinib	Not Specified	Significant	Expansion of M1 macrophage and CD8+ T cell populations.
4T1 (breast cancer)	Adrixetinib	Not Specified	Significant	Decrease in M2 macrophage and MDSC populations.
B16F10 (melanoma)	Adrixetinib	Not Specified	Significant	Increased MHC class I and E-cadherin expression in tumor cells.
Preclinical studies in various syngeneic tumor mouse models demonstrated significant anti-tumor activity of Adrixetinib. [5] [6]				

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the research of **Adrixetinib**.

In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **Adrixetinib** against the target kinases Axl, Mer, and CSF1R.
- Methodology: A kinase-domain binding-based assay was utilized. The specific recombinant kinase domains of human Axl, Mer, and CSF1R were incubated with varying concentrations of **Adrixetinib**. The binding of a fluorescently labeled ATP-competitive ligand to the kinase domain was measured. The displacement of this ligand by **Adrixetinib** was quantified to determine the IC50 values. Data analysis was performed using non-linear regression to fit a dose-response curve.^[7]

Syngeneic Mouse Tumor Models

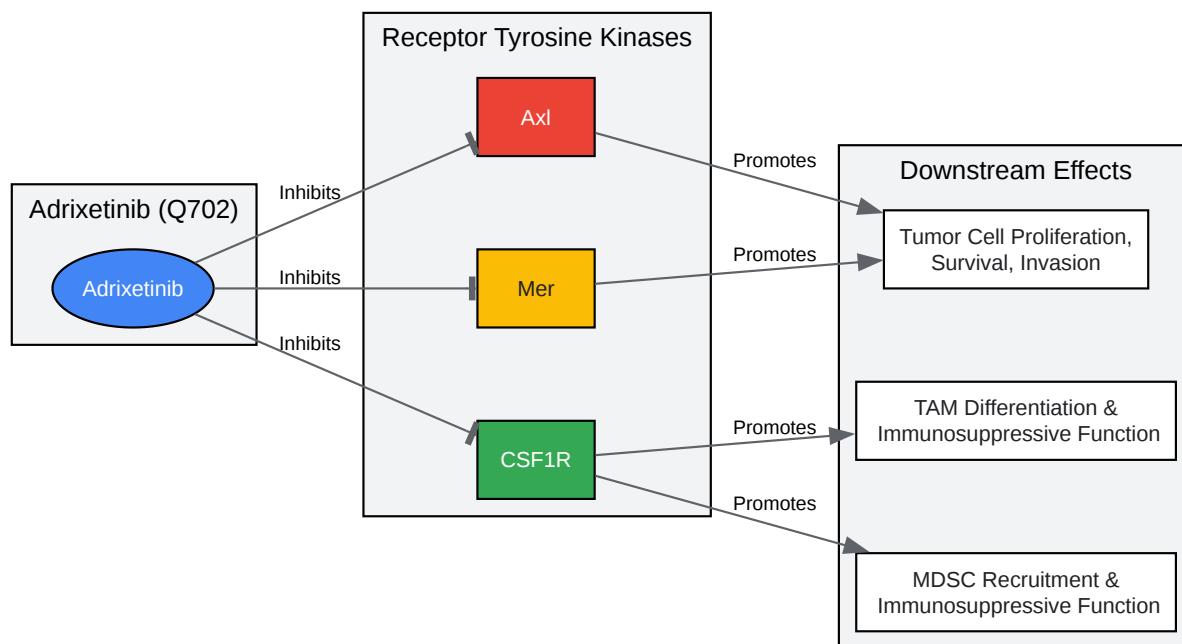
- Objective: To evaluate the in vivo anti-tumor efficacy of **Adrixetinib** as a monotherapy and in combination with other agents.
- Cell Lines: CT26 (colorectal carcinoma), MC38 (colon adenocarcinoma), 4T1 (breast cancer), and B16F10 (melanoma) cell lines were used.
- Animal Model: BALB/c or C57BL/6 mice were used, depending on the origin of the tumor cell line.
- Procedure:
 - Tumor cells were implanted subcutaneously into the flank of the mice.
 - When tumors reached a palpable size, mice were randomized into treatment and control groups.
 - **Adrixetinib** was administered orally at specified doses and schedules.
 - Tumor volume was measured regularly using calipers.
 - At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., histology, flow cytometry).
- Data Analysis: Tumor growth curves were plotted, and tumor growth inhibition was calculated. Statistical analysis was performed to compare treatment groups.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

- Objective: To characterize the changes in the immune cell populations within the tumor microenvironment following **Adrixetinib** treatment.
- Sample Preparation: Tumors from treated and control mice were harvested and dissociated into single-cell suspensions using enzymatic digestion and mechanical disruption.
- Staining: The single-cell suspensions were stained with a panel of fluorescently conjugated antibodies specific for various immune cell markers, including but not limited to:
 - T cells: CD3, CD4, CD8
 - Macrophages: F4/80, CD11b, CD206 (M2 marker), iNOS (M1 marker)
 - Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr-1
- Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer. The data was analyzed using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.

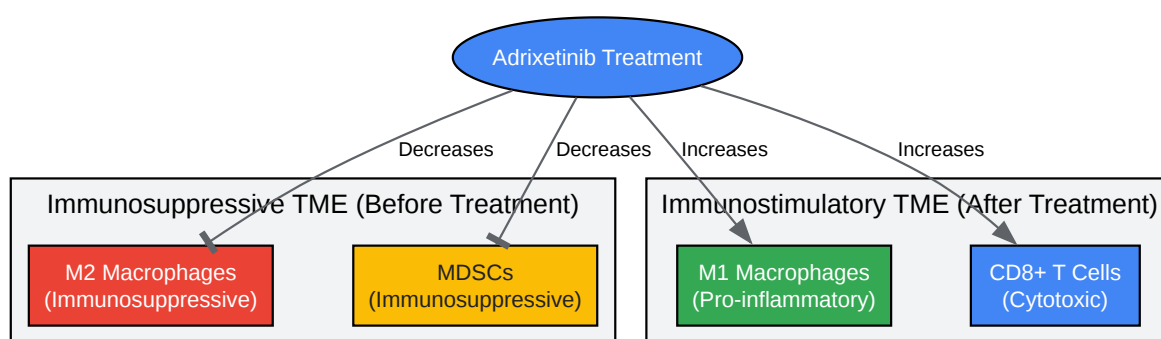
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical research of **Adrixetinib**.



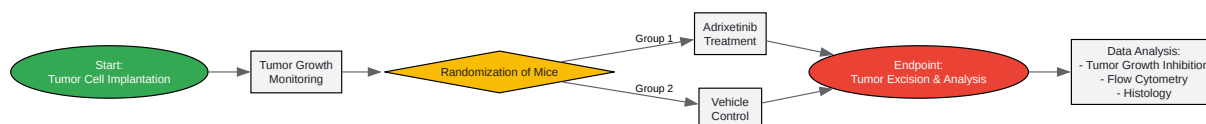
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Caption: Mechanism of action of **Adrixetinib** targeting Axl, Mer, and CSF1R.



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Caption: Modulation of the tumor microenvironment by **Adrixetinib**.



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Caption: Workflow for in vivo syngeneic mouse model experiments.

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